SIRT2 Inhibitory Potency: 6,8-Dibromo Substitution Is Necessary but Insufficient Without C2 Alkylation
In a direct head-to-head SAR panel, 6,8-dibromo-2-pentylchroman-4-one (1c) achieved 92 ± 1.2% SIRT2 inhibition at 200 µM and an IC₅₀ of 1.5 µM, while the unsubstituted 2-pentylchroman-4-one (1b) showed only 4.9 ± 4.8% inhibition [1]. The target compound, lacking the C2 pentyl chain, is positioned for users who require the dibromo pharmacophore without the lipophilic alkyl tail, enabling independent exploration of C2 substitution vectors [2].
| Evidence Dimension | SIRT2 inhibition (% at 200 µM; IC₅₀) |
|---|---|
| Target Compound Data | Not tested in this assay (C2-H analogue) |
| Comparator Or Baseline | 6,8-Dibromo-2-pentylchroman-4-one (1c): 92% inhibition, IC₅₀ = 1.5 µM; Unsubstituted 2-pentylchroman-4-one (1b): 4.9% inhibition |
| Quantified Difference | ≥87 percentage-point increase in inhibition attributable to 6,8-dibromo substitution when C2 is pentyl; C2-H analogue expected to lose 10- to 100-fold potency relative to 1c based on SAR trends |
| Conditions | In vitro SIRT2 enzymatic assay; compounds tested at 200 µM; IC₅₀ determined for compounds with >70% inhibition |
Why This Matters
Procurement of 6,8-dibromo-2,3-dihydrochromen-4-one enables SAR studies where the C2 position is deliberately left vacant for diversification, a strategy impossible with the pre-alkylated analogue.
- [1] Seifert, T.; Malo, M.; Kokkola, T.; et al. J. Med. Chem. 2012, 55, 6951–6963; Table 1. View Source
- [2] Seifert, T.; Malo, M.; Kokkola, T.; et al. J. Med. Chem. 2012, 55, 6951–6963; SAR discussion. View Source
